molecular formula C4H6ClNO B2620259 3-Chloropyrrolidin-2-one CAS No. 99382-19-1

3-Chloropyrrolidin-2-one

Cat. No.: B2620259
CAS No.: 99382-19-1
M. Wt: 119.55
InChI Key: PJVMVQJOLWEKJV-UHFFFAOYSA-N
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Description

3-Chloropyrrolidin-2-one is a compound with the CAS Number: 99382-19-1. It has a molecular weight of 119.55 and is typically stored at temperatures around -10 degrees . It is a powder in its physical form .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including this compound, involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using specific oxidants and additives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 119.55 . The compound is typically stored at temperatures around -10 degrees .

Mechanism of Action

The exact mechanism of action of 3-Chloropyrrolidin-2-one is not well understood. However, it is believed to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the degradation of the incretin hormones, which regulate glucose metabolism. By inhibiting DPP-IV, 3-CP may increase the levels of incretin hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that it can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties. Further research is needed to fully understand the biochemical and physiological effects of 3-CP.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Chloropyrrolidin-2-one is its versatility in scientific research. It can be easily synthesized and used as a building block in the synthesis of various biologically active compounds. Additionally, it has been shown to have a number of beneficial effects in animal models of diabetes and inflammation.
However, there are also limitations to the use of 3-CP in lab experiments. One limitation is its potential toxicity. It has been shown to be toxic at high concentrations and caution should be taken when handling it. Additionally, its mechanism of action is not well understood, which makes it difficult to predict its effects on biological systems.

Future Directions

There are several future directions for research on 3-Chloropyrrolidin-2-one. One area of research could focus on its potential as a therapeutic agent for the treatment of diabetes and inflammation. Further studies are needed to fully understand its mechanism of action and potential side effects.
Another area of research could focus on the synthesis of new compounds using 3-CP as a building block. By modifying the structure of 3-CP, it may be possible to create new compounds with unique biological properties.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has been extensively used in scientific research. Its unique properties make it a valuable tool for the synthesis of biologically active compounds and as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-Chloropyrrolidin-2-one involves the reaction of pyrrolidin-2-one with thionyl chloride and hydrogen chloride gas. The reaction takes place in the presence of a catalyst and yields this compound as a white crystalline solid. The chemical synthesis of 3-CP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-Chloropyrrolidin-2-one has been extensively used in scientific research due to its unique properties. It is commonly used as a building block in the synthesis of various biologically active compounds. It has also been used as a starting material for the synthesis of drugs, such as anticonvulsants and antipsychotics. Additionally, 3-CP has been used as a chiral auxiliary in asymmetric synthesis.

Safety and Hazards

The safety information for 3-Chloropyrrolidin-2-one indicates that it is associated with some hazards. The compound is represented by the GHS07 pictogram, and the hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-chloropyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVMVQJOLWEKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99382-19-1
Record name 3-chloropyrrolidin-2-one
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